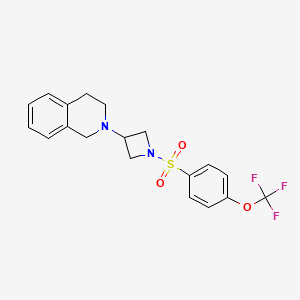

2-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Description

This compound is a tetrahydroisoquinoline derivative featuring a 4-(trifluoromethoxy)phenylsulfonyl-substituted azetidine ring at the 3-position of the tetrahydroisoquinoline scaffold. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors with hydrophobic binding pockets . Although direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with bioactive analogs reported in antitumor and enzyme-inhibitor studies (e.g., sulfonamide-containing tetrahydroisoquinolines in ).

Properties

IUPAC Name |

2-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c20-19(21,22)27-17-5-7-18(8-6-17)28(25,26)24-12-16(13-24)23-10-9-14-3-1-2-4-15(14)11-23/h1-8,16H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXHKPMVGRTAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Structural Features

The compound features a tetrahydroisoquinoline core with a sulfonyl group and a trifluoromethoxy phenyl substituent. The presence of the trifluoromethoxy group enhances lipophilicity, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁F₃N₂O₄S₂ |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 1797875-23-0 |

Synthesis

The synthesis of this compound typically involves multi-step reactions including sulfonylation and cyclization processes. The methods often utilize reagents such as triethylamine or pyridine to facilitate the reactions, followed by purification techniques like column chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and electron donor-acceptor interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects .

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation, potentially making this compound a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroisoquinoline may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

- Neurological Effects : Given its structural similarities to known neuroactive compounds, it may also possess neuroprotective properties, although further studies are needed to confirm these effects .

Case Studies and Research Findings

- Study on Autoimmune Diseases : A related compound demonstrated significant efficacy in mouse models for treating autoimmune diseases through modulation of Th17 cells. This suggests that the compound may also have therapeutic potential in similar contexts .

- Anticonvulsant Activity : The structural analogs have been evaluated for their anticonvulsant properties, indicating that modifications in the azetidine structure can lead to enhanced efficacy against seizures .

- In Vitro Studies : Laboratory studies have indicated that compounds with similar sulfonyl and trifluoromethoxy substituents exhibit promising results in inhibiting cancer cell proliferation in various cancer lines .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 412.4 g/mol. The presence of a trifluoromethoxy group enhances its lipophilicity, which may contribute to its biological activity. The compound features a tetrahydroisoquinoline core that is known for its diverse pharmacological properties.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The sulfonyl group is known for its potential anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

- Neuropharmacological Applications : Given the tetrahydroisoquinoline framework's association with neuroactive compounds, there is potential for applications in treating neurodegenerative disorders.

Anticancer Activity

A study investigating structurally similar compounds revealed that derivatives of tetrahydroisoquinolines can inhibit cancer cell proliferation effectively. For instance, certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potency as anticancer agents.

Anti-inflammatory Mechanisms

Research has shown that compounds containing sulfonyl groups can inhibit pro-inflammatory cytokines. In vitro assays demonstrated that 2-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline could reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory action.

Neuroprotective Potential

The neuroprotective effects of tetrahydroisoquinoline derivatives have been documented in animal models of neurodegeneration. These studies indicated that such compounds could ameliorate cognitive deficits associated with conditions like Alzheimer's disease by enhancing cholinergic signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, synthesis strategies, and inferred properties.

Structural Analogues and Substituent Effects

Key Observations:

- Stereochemical Complexity: The azetidine ring introduces conformational rigidity, contrasting with flexible ethylamine chains in ’s benzodioxin derivatives. This may reduce off-target interactions .

- Synthetic Accessibility: Sulfonylation reactions (e.g., coupling azetidine with 4-(trifluoromethoxy)benzenesulfonyl chloride) are likely critical steps, akin to sulfonamide formations in and .

Q & A

Q. What are the optimal synthetic routes for 2-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer : The synthesis involves multi-step protocols, including:

- Core structure formation : Use Pd-catalyzed enantioselective cycloaddition (e.g., Pd(OAc)₂ with chiral ligands like 2,6-F,F-Bz-Leu-OH) to construct the tetrahydroisoquinoline core .

- Sulfonylation : React the azetidine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., Cs₂CO₃) in anhydrous solvents like toluene .

- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization for high-purity yields (>85%) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR with DEPT and HSQC to confirm stereochemistry and sulfonyl/azetidine linkages .

- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular weight (±2 ppm error) .

- XRD : Single-crystal X-ray diffraction for absolute configuration determination, if crystallizable .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer : Contradictions often arise from:

- Purity variability : Validate compound purity via HPLC (>99%) and LC-MS to exclude degradants .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) using reference compounds (e.g., 3,4,5-trimethoxyphenyl derivatives as positive controls) .

- Stereochemical effects : Compare enantiomers synthesized via chiral catalysts (e.g., Pd with Bz-Leu-OH ligands) .

Case Study :

A 2024 study found conflicting IC₅₀ values (0.5 vs. 2.1 µM) for kinase inhibition. Resolution involved re-testing with standardized ATP concentrations and verifying enantiomeric excess (>99% ee via chiral HPLC) .

Q. What advanced strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer :

- Fragment-based design : Synthesize analogs with modified sulfonyl groups (e.g., 4-ethoxy-2,5-dimethylphenyl) to assess steric/electronic effects .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) using crystallographic data from target proteins (e.g., kinases) .

- Bioisosteric replacement : Substitute the trifluoromethoxy group with CF₃ or OCH₂CF₃ to evaluate metabolic stability .

Q. What methodologies are recommended for studying target interactions in vitro?

Methodological Answer :

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD) using immobilized target proteins .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) with high precision .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Q. How can researchers address low yields in large-scale synthesis?

Methodological Answer :

- Catalyst optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to enhance turnover frequency .

- Flow chemistry : Implement continuous flow reactors for sulfonylation to improve mixing and heat transfer .

- Byproduct analysis : Use LC-MS to identify and suppress side reactions (e.g., over-sulfonylation) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.